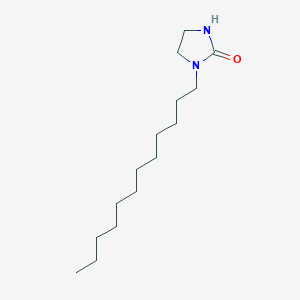
1-Dodecylimidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Dodecylimidazolidin-2-one is a chemical compound with the molecular formula C15H30N2O. It is a member of the imidazolidinone family, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound is notable for its surfactant properties and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Dodecylimidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 1,2-diamines with carbonyl compounds. This method typically requires a catalyst and proceeds through the formation of an intermediate, which then cyclizes to form the imidazolidinone ring . Another method involves the diamination of olefins, where the olefin reacts with a diamine in the presence of a catalyst to form the desired product .
Industrial Production Methods: Industrial production of this compound often involves the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Dodecylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.
Aplicaciones Científicas De Investigación
1-Dodecylimidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: The compound is utilized in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Research into its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals is ongoing.
Mecanismo De Acción
The mechanism of action of 1-Dodecylimidazolidin-2-one primarily involves its surfactant properties. It reduces surface tension and can form micelles, which encapsulate hydrophobic molecules. This property is crucial in applications such as drug delivery, where the compound can help solubilize and transport hydrophobic drugs. The molecular targets and pathways involved include interactions with cell membranes and proteins, facilitating the transport and stabilization of various molecules.
Comparación Con Compuestos Similares
1-Dodecylimidazolidin-2-one can be compared with other imidazolidinone derivatives and surfactants:
Propiedades
Número CAS |
85248-48-2 |
|---|---|
Fórmula molecular |
C15H30N2O |
Peso molecular |
254.41 g/mol |
Nombre IUPAC |
1-dodecylimidazolidin-2-one |
InChI |
InChI=1S/C15H30N2O/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-16-15(17)18/h2-14H2,1H3,(H,16,18) |
Clave InChI |
JLROHKGOOKAOGR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCN1CCNC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



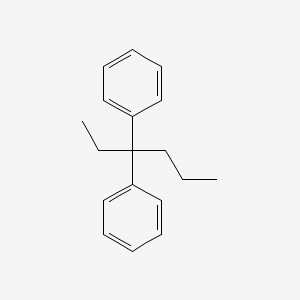
![3-[Decyl(methyl)amino]propan-1-OL](/img/structure/B14402530.png)
![N-Butyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14402549.png)
![1,3-Bis[(morpholin-4-yl)methyl]-3-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B14402559.png)
![1-Methyl-N-(4-nitrophenyl)-1,1-bis[(propan-2-yl)oxy]silanamine](/img/structure/B14402560.png)
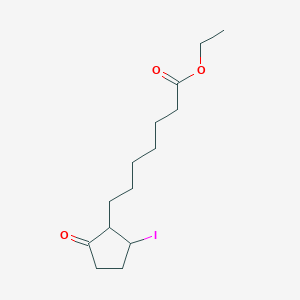

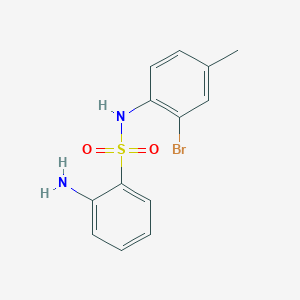
![Dimethyl [4-(2-methylpropyl)piperazin-1-yl]phosphonate](/img/structure/B14402591.png)
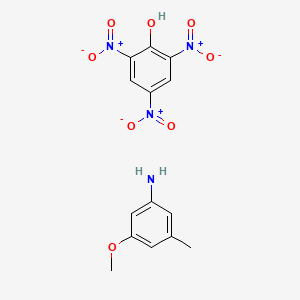
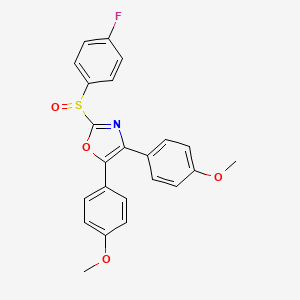
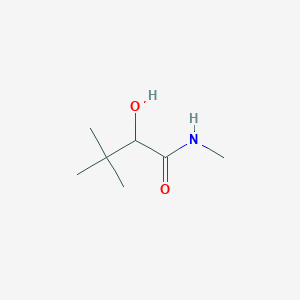
![N-{2-Oxo-2-[(trimethylstannyl)oxy]ethyl}acetamide](/img/structure/B14402603.png)
